molecular formula C15H25NO4 B1600604 (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid CAS No. 769167-55-7

(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid

Cat. No. B1600604
CAS RN: 769167-55-7
M. Wt: 283.36 g/mol
InChI Key: UIXRDZUPPXINBQ-ZDUSSCGKSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves detailing the reactions the compound undergoes, including reactants, products, and reaction conditions .


Physical And Chemical Properties Analysis

This involves detailing properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Biochemical Applications

  • Enzyme Catalysis and Inhibition Studies : Derivatives of (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid could be synthesized and evaluated for their potential as enzyme inhibitors or substrates, contributing to the understanding of enzyme mechanisms and the development of therapeutic agents. For instance, (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have shown significant inhibition properties against human carbonic anhydrase isoenzymes, highlighting the potential of similar compounds in enzyme-related research (Oktay et al., 2016).

Organic and Medicinal Chemistry

  • Synthesis of Bioactive Molecules : The structure of this compound suggests its utility in the synthesis of complex organic molecules, including bioactive compounds. For example, the synthesis of novel amino acids and their protected derivatives, as seen in the development of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), can serve as building blocks for pseudopeptide synthesis, illustrating the versatility of such compounds in creating biologically active molecules (Pascal et al., 2000).

Pharmacological and Therapeutic Research

  • Drug Design and Development : The unique structure of this compound may contribute to the design of new drugs with improved pharmacokinetic and pharmacodynamic properties. Research into similar compounds, such as the investigation into the gastrointestinal safety of cyclooxygenase-2 inhibitors, can guide the development of safer and more effective therapeutic agents (Rostom et al., 2007).

Mechanism of Action

This typically applies to drugs and bioactive compounds and involves detailing how the compound interacts with biological systems .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties .

properties

IUPAC Name

(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-2-3-4-5-6-11-13(14(17)18)16-15(19)20-12-9-7-8-10-12/h2,12-13H,1,3-11H2,(H,16,19)(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXRDZUPPXINBQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCC[C@@H](C(=O)O)NC(=O)OC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474816
Record name (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

769167-55-7
Record name (2S)-2-[[(Cyclopentyloxy)carbonyl]amino]-8-nonenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769167-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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